molecular formula C17H21N5O3 B2963159 6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887671-99-0

6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2963159
CAS RN: 887671-99-0
M. Wt: 343.387
InChI Key: HOTKECDKEYCSAX-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as CPI or DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. The receptor plays a critical role in regulating various physiological processes, including sleep, pain, and inflammation. CPI has been widely used in scientific research to investigate the role of the A1 receptor in various biological processes.

Scientific Research Applications

Synthesis and Properties

  • The compound is an analog of purine-2,8-dione and has been studied for its synthesis and properties. Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of this compound, have been prepared and explored for their tautomeric forms and hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Pharmacological Evaluation

  • Imidazo[2,1-f]purine-2,4-dione derivatives, related to the compound , have been synthesized and evaluated for their potential as serotonin receptor ligands and for exhibiting anxiolytic and antidepressant activities in preclinical studies (Zagórska et al., 2009).

Molecular Studies and Receptor Affinity

  • Novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, related to the compound, have been synthesized. These compounds showed a range of activities at serotoninergic and dopaminergic receptors, with some showing potential as anxiolytic and antidepressant agents. Docking studies indicated that substituents at certain positions could be crucial for receptor affinity and selectivity (Zagórska et al., 2015).

Discovery of Purine Alkaloids

  • Purine alkaloids, including compounds structurally related to "6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione," have been isolated from natural sources like the South China Sea gorgonian Subergorgia suberosa. These compounds demonstrated weak cytotoxicity toward human cancer cell lines (Qi, Zhang, & Huang, 2008).

properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-10-8-20-13-14(18-16(20)22(10)12-6-4-5-7-12)19(3)17(25)21(15(13)24)9-11(2)23/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKECDKEYCSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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